Infigratinib monohydrate
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Overview
Description
Infigratinib monohydrate is a fibroblast growth factor receptor-specific tyrosine kinase inhibitor. It is primarily developed for the treatment of cholangiocarcinoma, a type of bile duct cancer, and other conditions driven by fibroblast growth factor receptor abnormalities . This compound has shown promise in clinical trials and received its first approval in the USA in May 2021 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Infigratinib monohydrate is synthesized through a series of chemical reactions involving various intermediatesThe process includes steps such as N-dealkylation, N-demethylation, O-demethylation, hydroxylation, and dechlorination .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography and mass spectrometry to monitor the reaction progress and identify impurities .
Chemical Reactions Analysis
Types of Reactions
Infigratinib monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques like liquid chromatography and mass spectrometry .
Scientific Research Applications
Infigratinib monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and receptor interactions.
Biology: Investigated for its effects on cell proliferation, differentiation, and angiogenesis.
Medicine: Developed as a therapeutic agent for cholangiocarcinoma, urothelial carcinoma, and other fibroblast growth factor receptor-driven conditions.
Industry: Utilized in the development of targeted cancer therapies and personalized medicine
Mechanism of Action
Infigratinib monohydrate exerts its effects by inhibiting fibroblast growth factor receptors. These receptors play a crucial role in cell proliferation, differentiation, migration, survival, and angiogenesis. By blocking the activity of these receptors, this compound suppresses tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Pemigatinib: Another fibroblast growth factor receptor inhibitor approved for the treatment of cholangiocarcinoma.
Futibatinib: A novel irreversible fibroblast growth factor receptor inhibitor with similar applications.
Uniqueness
Infigratinib monohydrate is unique due to its specific targeting of fibroblast growth factor receptors 1, 2, and 3, with minimal activity against fibroblast growth factor receptor 4. This selective inhibition reduces the likelihood of off-target effects and enhances its therapeutic efficacy .
Properties
CAS No. |
1310746-11-2 |
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Molecular Formula |
C26H33Cl2N7O4 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;hydrate |
InChI |
InChI=1S/C26H31Cl2N7O3.H2O/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H2 |
InChI Key |
HAHRMIYGWQQRHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.O |
Origin of Product |
United States |
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